4-[2-(trimethoxysilyl)ethyl]pyridine
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Overview
Description
4-[2-(Trimethoxysilyl)ethyl]pyridine is an organosilicon compound with the chemical formula C10H17NO3Si . It is a versatile compound used in various fields due to its unique properties, including its ability to act as a coupling agent and its reactivity with different substrates.
Preparation Methods
4-[2-(Trimethoxysilyl)ethyl]pyridine can be synthesized through the reaction of 4-pyridineethanol with trimethoxychlorosilane . The reaction typically involves the use of a solvent such as toluene or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
4-[2-(Trimethoxysilyl)ethyl]pyridine undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form siloxane networks, which are useful in the formation of coatings and adhesives.
Coordination Chemistry: It can coordinate with metal ions, forming complexes that are useful in catalysis and materials science.
Scientific Research Applications
4-[2-(Trimethoxysilyl)ethyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[2-(Trimethoxysilyl)ethyl]pyridine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group hydrolyzes in the presence of moisture to form silanols, which can then condense to form siloxane bonds. This property makes it an effective coupling agent and surface modifier .
Comparison with Similar Compounds
4-[2-(Trimethoxysilyl)ethyl]pyridine is similar to other organosilicon compounds such as 4-[2-(triethoxysilyl)ethyl]pyridine and 2-(2-(trimethoxysilyl)ethyl)pyridine . its unique combination of a pyridine ring and a trimethoxysilyl group gives it distinct properties, such as enhanced reactivity and the ability to form stable complexes with metal ions .
Properties
IUPAC Name |
trimethoxy(2-pyridin-4-ylethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3Si/c1-12-15(13-2,14-3)9-6-10-4-7-11-8-5-10/h4-5,7-8H,6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWZDPPVTXQKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=NC=C1)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502645 |
Source
|
Record name | 4-[2-(Trimethoxysilyl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73324-70-6 |
Source
|
Record name | 4-[2-(Trimethoxysilyl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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